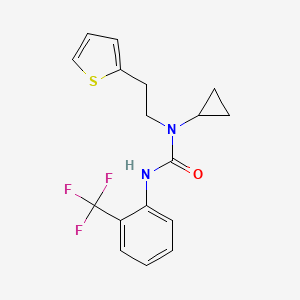

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c18-17(19,20)14-5-1-2-6-15(14)21-16(23)22(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12H,7-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSJQGHNLNYIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its unique biological activity.

Antimicrobial Activity

Research indicates that compounds with similar urea structures have shown significant antimicrobial properties. For instance, derivatives of urea have been investigated for their effectiveness against Mycobacterium tuberculosis (M. tb). The compound's structural analogs have demonstrated varying degrees of activity against this pathogen, suggesting that modifications to the urea moiety can enhance efficacy against drug-resistant strains .

| Compound | M. tb MIC (µg/mL) | Human sEH IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | 6.25 | 0.7 | 3.8 |

| 2 | 25 | 13 | 27.1 |

| 3 | >25 | 17 | 2.5 |

Table 1: Comparison of antimicrobial activity and solubility of related compounds.

Anti-Cancer Activity

The compound’s potential as an anti-cancer agent is supported by studies on related urea derivatives that exhibit cytotoxic effects on cancer cell lines. Research has shown that certain urea derivatives can induce apoptosis in MCF-7 breast cancer cells by increasing caspase activity and altering cell cycle dynamics . The mechanism involves interaction with specific cellular pathways, potentially leading to enhanced therapeutic outcomes.

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit mammalian soluble epoxide hydrolase (sEH), which plays a role in various physiological processes including inflammation and pain modulation .

Case Studies

- Tuberculosis Treatment : A study focusing on the optimization of urea-based compounds for anti-tuberculosis activity highlighted the importance of structural modifications for improving selectivity and reducing off-target effects . The introduction of electron-withdrawing groups significantly enhanced the activity against M. tb.

- Cancer Cell Proliferation : In vitro studies demonstrated that compounds similar to our target compound effectively inhibited proliferation in cancer cell lines, leading to increased apoptosis rates through caspase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Trifluoromethylphenyl Groups

Compounds 10d , 10e , and 10f () are urea derivatives featuring thiazole and piperazine moieties. These compounds share the trifluoromethylphenyl group but differ in substituents (e.g., 4-CF₃, 3-CF₃, 3-Cl). Key distinctions include:

- Synthetic Yields : All three analogs exhibit high yields (89.1–93.4%), indicating robust synthetic routes for trifluoromethylphenyl ureas .

- Molecular Mass : Their molecular masses (m/z 514.2–548.2) are higher than the main compound’s estimated molecular weight (~380.4 g/mol; inferred from ), likely due to additional piperazine and thiazole components .

Thiophene-Containing Analogs

and describe compounds with thiophene and trifluoromethylphenyl groups. For example:

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () replaces the urea group with a benzamide but retains the thiophene-CF₃phenyl framework. This substitution may alter target selectivity or metabolic stability .

- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea () differs in the thiophene position (3-yl vs. 2-yl) and the inclusion of pyrazole. Such variations could influence solubility or receptor binding .

Preparation Methods

Preparation of 3-(Thiophen-2-yl)propan-1-ol

The thiophene-containing alcohol serves as a precursor for the ethylamine side chain. A borane-mediated reduction of 3-(thiophen-2-yl)propanoic acid achieves near-quantitative yields:

- Dissolve 3-(thiophen-2-yl)propanoic acid (6.4 mmol) in THF (18 mL) at 0°C.

- Add borane-methyl sulfide complex (12.8 mmol) dropwise.

- Stir at 0°C for 2 hours, then at room temperature for 3 hours.

- Quench with saturated potassium carbonate, extract with ethyl acetate, and concentrate.

Yield : 97–100% as a colorless oil.

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀OS |

| ¹H NMR (CDCl₃) | δ 7.18–7.17 (m, 1H), 3.79–3.74 (m, 2H) |

Conversion to 2-(Thiophen-2-yl)ethylamine

The alcohol is functionalized into an amine via a two-step process:

Step 1: Tosylation

- React 3-(thiophen-2-yl)propan-1-ol with tosyl chloride in dichloromethane using triethylamine.

- Isolate the tosylate intermediate.

Step 2: Amination with Cyclopropylamine

- Heat the tosylate with excess cyclopropylamine in acetonitrile at 60°C for 12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~75% (estimated based on analogous protocols).

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

From 2-(Trifluoromethyl)aniline

Phosgene or triphosgene converts the aniline to the isocyanate:

- Suspend 2-(trifluoromethyl)aniline (10 mmol) in dry toluene.

- Add triphosgene (3.3 mmol) at 0°C under nitrogen.

- Warm to room temperature, stir for 4 hours, and distill under reduced pressure.

Yield : 85–90% (colorless liquid).

Urea Formation via Amine-Isocyanate Coupling

Reaction Conditions

Combine equimolar amounts of cyclopropyl-(2-thiophen-2-yl)ethylamine and 2-(trifluoromethyl)phenyl isocyanate in anhydrous THF:

Procedure :

- Dissolve the amine (1 eq) in THF (10 mL).

- Add the isocyanate (1.05 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Concentrate and purify via recrystallization (ethanol/water).

Optimization Insights

- Solvent : THF > dichloromethane due to better amine solubility.

- Temperature : Prolonged room-temperature stirring avoids side reactions (e.g., biuret formation).

- Excess Isocyanate : 5% excess ensures complete amine consumption.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity.

Alternative Synthetic Routes

Carbamate Intermediate Route

Solid-Phase Synthesis

Immobilize the amine on Wang resin, react with isocyanate, and cleave with TFA.

Advantage : Facilitates high-throughput screening.

Challenges and Solutions

- Isocyanate Stability : Use freshly distilled isocyanate and inert atmosphere handling.

- Cyclopropylamine Reactivity : Steric hindrance necessitates prolonged reaction times.

- Purification : Recrystallization in ethanol/water avoids column chromatography losses.

Industrial-Scale Considerations

- Cost-Efficiency : Borane reduction (Step 2.1) is scalable but requires careful handling.

- Green Chemistry : Replace phosgene with urea or carbamate precursors to reduce toxicity.

Q & A

Q. What are the most effective synthetic routes for preparing 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Cyclization : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to form the thiophene or cyclopropane-containing backbone (e.g., 85% yield under N₂ at 60°C) .

Functionalization : Introducing the trifluoromethylphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h).

Urea Formation : Reacting intermediates with isocyanates (e.g., 2-(trifluoromethyl)phenyl isocyanate) in anhydrous dichloromethane with triethylamine as a base.

Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time for cyclopropane formation.

- Monitor purity at each step via HPLC (C18 column, acetonitrile/water gradient).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl protons (δ 0.8–1.2 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .

- X-Ray Crystallography : Resolves spatial arrangement of the thiophene-urea linkage (e.g., C=O bond length ~1.23 Å) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 415.12 calculated for C₁₉H₁₈F₃N₃OS).

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer :

- Shake-Flask Method : Dissolve 10 mg in 1 mL of solvents (e.g., DMSO, PBS, ethanol) at 25°C, centrifuge, and quantify via UV-Vis (λmax ~270 nm).

- Hansen Solubility Parameters : Use HSPiP software to predict compatibility with solvents (δD ~18 MPa¹/², δH ~8 MPa¹/²).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?

Methodological Answer : SAR Studies :

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer :

Q. How can contradictory biological data (e.g., inhibitory effects across studies) be resolved?

Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays: 10 µM vs. 100 µM alters IC₅₀ by 3-fold) .

- Orthogonal Assays : Validate PET inhibition (e.g., spinach chloroplasts) with algal chlorophyll quantification (IC₅₀ correlation r² = 0.89) .

Q. What in vitro models are optimal for assessing metabolic stability?

Methodological Answer :

- Liver Microsomes : Incubate 1 µM compound with human microsomes (0.5 mg/mL) + NADPH. Monitor depletion via LC-MS/MS (LOQ = 0.1 ng/mL).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-MAQ) to identify isoform-specific interactions .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Degradation <5% in amber vials with desiccant.

- Photostability : Expose to 1.2 million lux·h; observe thiophene oxidation via HPLC (new peak at RRT 1.12) .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

- Thermal Shift Assay : Monitor target protein melting temperature (ΔTm ≥ 2°C indicates binding).

- CRISPR-Cas9 Knockout : Validate target engagement in HEK293 cells (e.g., 80% reduction in phosphorylation with kinase X KO) .

Q. Can this compound be repurposed for material science applications (e.g., organic electronics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.